![molecular formula C12H10ClF3O2 B11718897 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11718897.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound has a molecular formula of C12H10ClF3O2 and a molecular weight of 278.65 g/mol. It is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature of 0-5°C for 3-4 hours . After the reaction, the mixture is treated with ice water, and the pH is adjusted using a sodium hydroxide solution. The organic phase is then separated and distilled under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction:
Radical Reactions: The trifluoromethyl group plays a significant role in radical reactions, particularly in pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound is utilized in multiple scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine: The trifluoromethyl group is known for enhancing the biological activity of pharmaceutical compounds, making this compound a valuable intermediate in drug development.
Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid is primarily influenced by its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The exact molecular pathways and targets, however, are not extensively detailed in the literature.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid: This compound shares the trifluoromethyl and chloro substitutions on the phenyl ring but differs in its functional group, which is a boronic acid.
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarboxylic acid: This compound is similar in structure but lacks the chlorine substitution.
The uniqueness of this compound lies in its combination of the cyclobutane ring with the trifluoromethyl and chloro-substituted phenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H10ClF3O2 |
|---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10ClF3O2/c13-9-5-7(4-8(6-9)12(14,15)16)11(10(17)18)2-1-3-11/h4-6H,1-3H2,(H,17,18) |
InChI Key |
QHYOXNFWZUPLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718820.png)

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)
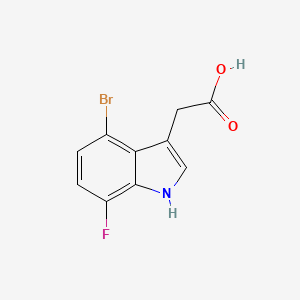
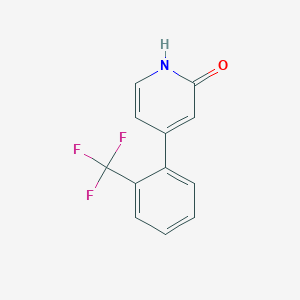
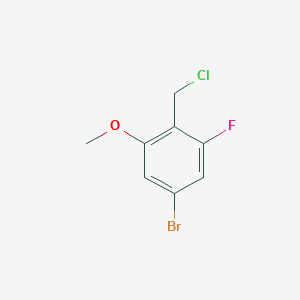
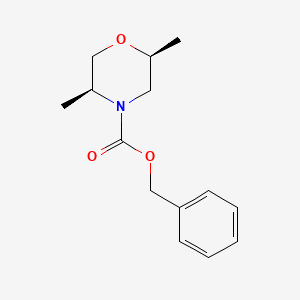
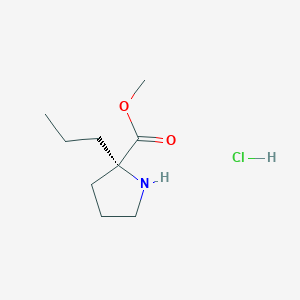
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11718867.png)
![Ethanone, 1-[1,4-dihydro-1-(phenylmethyl)-3-pyridinyl]-](/img/structure/B11718876.png)
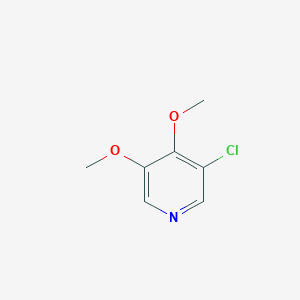
![(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B11718890.png)
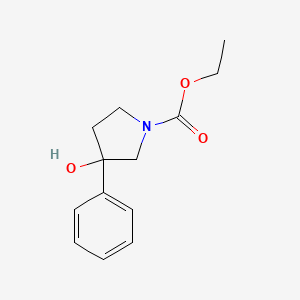
![5-Ethyl-2(3H)-benzo[D]oxazolethione](/img/structure/B11718899.png)
